molecular formula C17H12N2O2 B11036462 N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide

N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide

Cat. No.: B11036462
M. Wt: 276.29 g/mol
InChI Key: ZLYXISJUJUEBDZ-UHFFFAOYSA-N
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Description

N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide is a compound that belongs to the benzoxazole family. Benzoxazoles are aromatic organic compounds characterized by a benzene-fused oxazole ring structure. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes due to their stability and functional versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. Common catalysts include Brønsted acids, metal catalysts, and ionic liquid catalysts . For instance, a reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst in 1,4-dioxane at reflux can yield benzoxazole derivatives .

Industrial Production Methods: Industrial production often employs scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of benzoxazole derivatives. The use of nanocatalysts and green chemistry principles is also gaining traction to minimize environmental impact and enhance yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can exhibit enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The compound’s aromatic structure allows it to intercalate with DNA, disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

N-(2-phenyl-1,3-benzoxazol-6-yl)but-2-ynamide

InChI

InChI=1S/C17H12N2O2/c1-2-6-16(20)18-13-9-10-14-15(11-13)21-17(19-14)12-7-4-3-5-8-12/h3-5,7-11H,1H3,(H,18,20)

InChI Key

ZLYXISJUJUEBDZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3

Origin of Product

United States

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